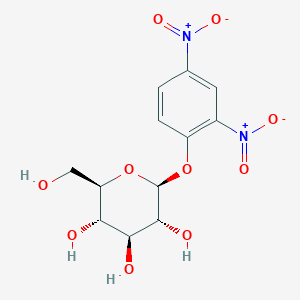![molecular formula C7H9N3O B7881626 2-methyl-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B7881626.png)
2-methyl-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “2-methyl-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical information that is freely accessible to researchers and the general public.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 2-methyl-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one involves specific synthetic routes and reaction conditions. These methods typically require the use of hazardous chemicals, and appropriate personal protective equipment is recommended. The synthetic routes may include various steps such as acid digestion, microwave digestion, and other chemical reactions to achieve the desired compound .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chemical synthesis processes. These methods are designed to produce the compound in significant quantities while maintaining high purity and quality standards. The specific details of these industrial methods are often proprietary and may vary depending on the manufacturer.
化学反応の分析
Types of Reactions: 2-methyl-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to the compound’s chemical behavior and its applications in different fields .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acids, bases, and other chemical agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products. For example, acid digestion may involve the use of concentrated nitric acid and hydrochloric acid under specific heating conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely and are often characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
科学的研究の応用
2-methyl-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications. It is used in fields such as chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in various synthetic processes. In biology and medicine, it may be studied for its potential therapeutic effects or as a tool for understanding biological pathways. In industry, it may be used in the production of other chemicals or materials .
作用機序
The mechanism of action of 2-methyl-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The detailed mechanism of action may involve binding to specific proteins or enzymes, altering their activity, and thereby affecting cellular processes .
類似化合物との比較
Similar Compounds: 2-methyl-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or biological activities. For example, compounds with similar functional groups or molecular frameworks may exhibit comparable properties .
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the particular reactions it undergoes. This uniqueness can make it valuable for certain applications where other compounds may not be as effective. The comparison with similar compounds helps to understand its distinct characteristics and potential advantages .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its preparation methods, chemical reactions, and mechanism of action are well-studied, making it a valuable tool for researchers. By comparing it with similar compounds, its unique properties and potential benefits can be better appreciated.
特性
IUPAC Name |
2-methyl-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-4-9-6-3-8-2-5(6)7(11)10-4/h8H,2-3H2,1H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQURUYEKTZMMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C2=C(N1)CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C2=C(N1)CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxylic acid;hydrazine;hydrochloride](/img/structure/B7881548.png)

![6H-Oxireno[e][2]benzoxacyclotetradecin-6,12(7H)-dione, 8-chloro-1a,14,15,15a-tetrahydro-9,11-dihydroxy-14-methyl-, (1aR,2Z,4E,14R,15aR)-](/img/structure/B7881572.png)

![sodium;3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]propane-1-sulfonate](/img/structure/B7881589.png)

![[4-(3-Hydroxypyridin-1-ium-2-yl)phenyl]azanium;dichloride](/img/structure/B7881605.png)

![3-[(2R,6S)-2,6-dimethylmorpholin-4-ium-4-yl]propanoate](/img/structure/B7881616.png)



